Antimony Potassium Tartrate
Description
Contextualization within Antimony Chemistry and Pharmacology
Antimony (Sb), a metalloid element located in group 15 of the periodic table, possesses a unique chemical profile with properties intermediate between metals and nonmetals. numberanalytics.combritannica.com This distinct nature allows it to form a wide array of compounds with diverse structures and properties. numberanalytics.com Historically, antimony compounds have been utilized for centuries; for instance, ancient civilizations used antimony sulfide (B99878) as a cosmetic and antimony trioxide as a fire retardant. numberanalytics.comrsc.org
The medicinal applications of antimony compounds also have ancient roots, with figures like Paracelsus championing their use. rsc.orgmhmedical.com Among the most recognized of these is L-Antimony potassium tartrate, also known by names such as potassium antimonyl tartrate or tartar emetic, with the chemical formula K₂Sb₂(C₄H₂O₆)₂. wikipedia.org The synthesis of this compound is typically achieved by treating a solution of potassium hydrogen tartrate with antimony trioxide. wikipedia.orgprepchem.com
In the field of pharmacology, L-antimony potassium tartrate and other antimony compounds were historically significant for treating parasitic infections, including schistosomiasis and leishmaniasis. wikipedia.orgchemicalbook.commcgill.ca
Significance in Academic Research Paradigms
L-Antimony potassium tartrate has been a compound of considerable interest across various academic research disciplines. It serves as a catalyst in the analysis of phosphates. chemicalbook.comchemicalbook.com In the domain of organic synthesis, antimony compounds are recognized for their capacity to function as Lewis acid catalysts. wikipedia.orgacs.org
A significant area of contemporary research has been the investigation of L-antimony potassium tartrate's potential in oncology. Studies have revealed its ability to inhibit tumor angiogenesis and growth in certain cancer cells. researchgate.netgoogle.com Specifically, it has been shown to suppress the activation of several receptor tyrosine kinases that are crucial for the process of angiogenesis. researchgate.net Beyond medicine, its applications extend to materials science for the development of novel nanomaterials and to agriculture as an insecticide. numberanalytics.comwikipedia.orgnih.gov
Evolution of Research Trajectories on Antimony Compounds
The scientific journey of antimony compounds is long and varied. It began in antiquity with their use in cosmetics and primitive medicines. rsc.orgminingnewsnorth.com The 16th and 17th centuries saw a rise in their medicinal application, though not without significant debate regarding their toxicity. rsc.orgchemicalbook.com A pivotal moment in the 20th century was the discovery in 1918 that L-antimony potassium tartrate could effectively treat schistosomiasis, leading to its widespread use for this and other tropical diseases. wikipedia.orgchemicalbook.com
However, concerns over the compound's toxicity led to its gradual replacement in medical practice with safer alternatives, such as pentavalent antimonials and praziquantel (B144689). wikipedia.orgchemicalbook.commcgill.ca Despite its decline in therapeutic use, research into antimony compounds has not ceased but rather shifted its focus.
Current research is actively exploring novel applications. There is a significant push towards developing more sustainable and environmentally benign methods for synthesizing antimony compounds. numberanalytics.com A prominent and promising area of modern investigation is its potential role in cancer treatment, focusing on its anti-angiogenic properties. researchgate.netgoogle.com Furthermore, the field of materials science continues to explore the utility of antimony compounds in creating advanced materials like semiconductors and nanoparticles. numberanalytics.comontosight.ai The specialized area of organoantimony chemistry is also expanding, investigating compounds containing carbon-antimony bonds for their potential as catalysts and ligands in chemical synthesis. wikipedia.orgmdpi.com
Data Tables
Table 1: Chemical Properties of L-Antimony Potassium Tartrate
| Property | Value |
| Chemical Formula | C₈H₄K₂O₁₂Sb₂ wikipedia.org |
| Molecular Weight | 613.83 g/mol nih.gov |
| Appearance | Colorless transparent crystals or white powder chembk.com |
| Density | 2.6 g/cm³ at 20℃ chemicalbook.comchembk.com |
| Melting Point | 100 °C (loses water of crystallization) chemicalbook.comchembk.com |
| Solubility in Water | 83 g/L at 20℃ chemicalbook.comchembk.com |
Table 2: Historical and Modern Research Applications of L-Antimony Potassium Tartrate
| Research Area | Application | Era |
| Pharmacology | Treatment of parasitic diseases (e.g., schistosomiasis, leishmaniasis) wikipedia.orgchemicalbook.com | Historical (Primarily 20th Century) |
| Oncology | Inhibition of tumor angiogenesis and growth researchgate.netgoogle.com | Modern |
| Analytical Chemistry | Catalyst in phosphate (B84403) analysis chemicalbook.comchemicalbook.com | Ongoing |
| Organic Synthesis | Lewis acid catalyst wikipedia.orgacs.org | Ongoing |
| Materials Science | Synthesis of nanomaterials numberanalytics.com | Modern |
| Agriculture | Insecticide wikipedia.orgnih.gov | Historical/Ongoing |
Structure
2D Structure
Properties
Key on ui mechanism of action |
It has been shown that tartar emetic acts on the stomach to induce emesis after its oral administration, that only traces are present in the vomitus following its intravenous injection, and that it does not induce emesis when it is applied directly to the vomiting center. In the present study, which was made with cats except when otherwise specifically stated, the intravenous injection of tartar emetic caused emesis (typical vomiting movements) after the removal of the entire gastrointestinal tract from the esophagus to the anus. Cutting the vagi inhibits emesis after the intravenous injection of any dose of tartar emetic, though nausea may be induced. Cutting the vagi and simultaneously extirpating the stellate ganglia inhibits both nausea and vomiting after the intravenous injection of tartar emetic. Extirpation of the celiac ganglion and simultaneous cutting of the vagi just below the level of the diaphragm does not prevent emesis following the intravenous injection of tartar emetic. Cutting the vagi prevents vomiting after the introduction of large doses of tartar emetic into the stomach, but massive doses may still cause emesis. Vagotomy probably has less influence on the emetic action of a moderately large dose of tartar emetic introduced into a loop of the duodenum. Atropine has very nearly the same effect on the emetic action of tartar emetic as cutting the vagi, but much larger doses are necessary to abolish the effect of the introduction of tartar emetic into the stomach in moderate amounts than that of equal amounts injected intravenously. The facts just stated point to the heart as the seat of reflex vomiting following the intravenous injection of tartar emetic. The intravenous injection of tartar emetic induces afferent emetic impulses which pass from the heart to the vomiting center mainly by way of the vagus, to a much less extent by way of the sympathetic nerve and the stellate ganglia. The introduction of tartar emetic into the stomach induces afferent emetic impulses which pass upward mainly by way of the vagus, to a much less extent by way of the sympathetic nerve. The introduction of tartar emetic into the duodenum induces afferent emetic impulses which pass upward partly by way of the sympathetic nerve, partly by way of the vagus. It seems probable that the path taken by afferent emetic impulses induced in the gastrointestinal tract by tartar emetic depends on the innervation of the organ concerned, and not on any selective action of the poison on the afferent nerve. Trivalent antimony, delivered as potassium antimonyl tartrate (PAT), has been previously shown to induce an oxidative stress and toxicity in cultured neonatal rat cardiac myocytes. The present study investigates the effect of PAT on intracellular free calcium ([Ca2+]i), which has been implicated in the toxicity of agents inducing oxidative stress, and explores its role in PAT toxicity. Exposure to 50 or 200 uM PAT led to progressive elevation in diastolic or resting [Ca2+]i and eventually a complete loss of [Ca2+]i transients that occurred well before cell death as assessed by LDH release. Prior loading of myocytes with the intracellular calcium chelator BAPTA (10 to 40 uM), protected against PAT toxicity in the presence and absence of extracellular calcium, and demonstrated a crucial role for [Ca2+]i in PAT toxicity. Exposure to 200 uM PAT in the absence of extracellular calcium slightly elevated [Ca2+]i, but only to levels comparable to resting [Ca2+]i for cells in 1.8 mM extracellular calcium. This demonstrated that although PAT toxicity was dependent on [Ca2+]i, a large increase above resting levels was not needed, and also that some calcium was mobilized from intracellular stores. However, the caffeine-releasable pool of sarcoplasmic reticulum calcium was increased, not depleted, by exposure to 200 uM PAT. These results demonstrate that PAT disrupts [Ca2+]i handling and support a role for a calcium-dependent event, but do not support the necessity of events in PAT-induced cell death that are mediated by a large elevation in [Ca2+]i. |
|---|---|
CAS No. |
11071-15-1 |
Molecular Formula |
C8H4O12Sb2.3H2O.2K K2C8H4O12Sb2.3H2O C8H10K2O15Sb2 |
Molecular Weight |
667.87 g/mol |
IUPAC Name |
dipotassium;bis(antimony(3+));bis((2R,3R)-2,3-dioxidobutanedioate);trihydrate |
InChI |
InChI=1S/2C4H4O6.2K.3H2O.2Sb/c2*5-1(3(7)8)2(6)4(9)10;;;;;;;/h2*1-2H,(H,7,8)(H,9,10);;;3*1H2;;/q2*-2;2*+1;;;;2*+3/p-4/t2*1-,2-;;;;;;;/m11......./s1 |
InChI Key |
WBTCZEPSIIFINA-MSFWTACDSA-J |
Isomeric SMILES |
[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])[O-].[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[K+].[Sb+3].[Sb+3] |
Canonical SMILES |
C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[K+].[Sb+3].[Sb+3] |
Color/Form |
Colorless liquid |
density |
2.6 at 68 °F (USCG, 1999) - Denser than water; will sink 2.6 g/cu cm |
melting_point |
630 to 635 °F (NTP, 1992) |
physical_description |
Antimony potassium tartrate solid is a colorless crystalline solid or a white powder. It is soluble in water. It is used in textile and leather processing and as an insecticide. Transparent odorless solid; Efflorescing on exposure to air; Or white solid; [Hawley] Crystalline solid; [MSDSonline] |
solubility |
10 to 50 mg/mL at 70 °F (NTP, 1992) Solubility: 8.3 g/100 cc cold water, 33.3 g/100 cc hot water, 6.7 g/100 cc glycerol; insoluble in alcohol /Hemihydrate/ In water, 83,000 mg/L at 20 °C 1 g dissolves in 12 mL water, 3 mL boiling water 1 gram dissolves in 15 mL glycerol Slightly soluble in water Insoluble in alcohol |
Origin of Product |
United States |
Historical Perspectives on Academic Inquiry into L Antimony Potassium Tartrate
Early Scientific Investigations and Medicinal Applications
The use of antimony-containing compounds in medicine dates back to ancient times. mcgill.ca However, the specific compound antimony potassium tartrate was first described in 1631 by the German physician Adrian von Mynsicht. chemicalbook.com It gained prominence under the name "tartar emetic" due to its powerful emetic properties, with a dose of 65 mg capable of inducing intense vomiting and sweating. chemicalbook.com This effect was thought to correct humoral imbalances, a prevailing medical theory of the time. chemicalbook.com
One of the earliest methods of administration involved the use of "antimonial cups." Wine left to stand in these cups, made of pure antimony, would react with the tartaric acid in the wine to form this compound. mcgill.carcp.ac.uk This solution was then consumed to induce purging. mcgill.carcp.ac.uk Despite bans on its sale in some regions, such as France in the 16th and 17th centuries, the use of antimonial cups and tartar emetic persisted and became widespread by the Victorian era. rcp.ac.ukcovecollective.org
Beyond its emetic use, tartar emetic was applied externally in a mixture with lard as a plaster, which caused a burning sensation and a pustular eruption, believed to be beneficial for treating severe ulcers. chemicalbook.com It was also prescribed for a wide range of ailments, including fevers, pneumonia, and even insanity. chemicalbook.comtaylorandfrancis.com
A significant turning point in the medicinal application of L-antimony potassium tartrate came in the early 20th century. In 1906, it was first tested against trypanosomiasis. wikipedia.org This was followed by its application in the treatment of leishmaniasis starting in 1913. wikipedia.org A major breakthrough occurred in 1918 when British physician John Brian Christopherson discovered its effectiveness against schistosomiasis. wikipedia.orgnih.gov This discovery led to the widespread use of antimonial drugs for this parasitic disease. wikipedia.org Large-scale treatment for schistosomiasis with this compound began in Egypt in 1919. chemicalbook.com
Table 1: Early Medicinal Applications of L-Antimony Potassium Tartrate
| Application | Time Period | Description |
|---|---|---|
| Emetic | 17th-19th centuries | Used to induce vomiting to "purge" the body of illness. mcgill.ca |
| External Plaster | 18th century | Mixed with lard to create a pustular eruption for treating ulcers. chemicalbook.com |
| Antipyretic | Until late 19th century | Prescribed for fevers based on humoral medicine theories. chemicalbook.com |
| Trypanosomiasis Treatment | From 1906 | Tested as a treatment for sleeping sickness. wikipedia.org |
| Leishmaniasis Treatment | From 1913 | Used as an early treatment for this parasitic disease. wikipedia.org |
| Schistosomiasis Treatment | From 1918 | Became a standard therapy after its effectiveness was discovered. wikipedia.orgnih.gov |
Paradigm Shifts in Therapeutic Development and Discontinuation of Primary Uses
Despite its widespread use, the toxicity of L-antimony potassium tartrate was a significant concern. mcgill.cataylorandfrancis.com The compound was known to cause severe side effects, including Adams-Stokes syndrome, a condition characterized by a sudden loss of consciousness. wikipedia.org The need for prolonged treatment for conditions like schistosomiasis further exacerbated the risks associated with its use. chemicalbook.com
The decline in the use of L-antimony potassium tartrate as a primary therapeutic agent was driven by the development of safer and more effective alternatives. In the treatment of parasitic diseases, a major paradigm shift occurred with the introduction of pentavalent antimonial compounds, such as sodium stibogluconate (B12781985) and meglumine (B1676163) antimoniate. taylorandfrancis.comwikipedia.org These newer drugs were less toxic than the trivalent antimony found in tartar emetic and became the preferred treatment for leishmaniasis. taylorandfrancis.com
The most significant blow to the primary use of L-antimony potassium tartrate came with the development of praziquantel (B144689) in the 1970s and its subsequent widespread use in the 1980s. wikipedia.orgnih.gov Praziquantel proved to be a highly effective and much safer oral medication for schistosomiasis, rendering the more toxic and difficult-to-administer this compound obsolete for this indication. wikipedia.orgnih.gov
Furthermore, its use as an emetic and for other historical indications had already been largely abandoned by the mid-20th century due to a better understanding of its toxicity and the availability of superior treatments. mcgill.cachemicalbook.com In the United States, its use in patent medicine as a remedy for alcohol intoxication was ruled ineffective in 1941. wikipedia.org By the latter half of the 20th century, L-antimony potassium tartrate was largely relegated to historical medical texts and specialized applications.
Table 2: Factors Leading to Discontinuation of Primary Uses
| Factor | Description |
|---|---|
| High Toxicity | Caused severe side effects, including cardiac toxicity. wikipedia.orgnih.gov |
| Development of Pentavalent Antimonials | Safer alternatives like sodium stibogluconate and meglumine antimoniate were introduced for leishmaniasis. taylorandfrancis.comwikipedia.org |
| Introduction of Praziquantel | A highly effective and less toxic oral treatment for schistosomiasis that replaced antimonial therapy. wikipedia.orgnih.gov |
| Ineffectiveness for Certain Indications | Ruled ineffective for treating alcohol intoxication in 1941. wikipedia.org |
| Advancements in Medical Knowledge | A better understanding of disease and pharmacology led to the abandonment of outdated and harmful treatments. mcgill.cachemicalbook.com |
Evolution of Research Questions and Methodologies over Time
As the clinical use of L-antimony potassium tartrate waned, the focus of scientific research on the compound evolved significantly. Early investigations were primarily concerned with its synthesis, basic chemical properties, and immediate physiological effects, such as its emetic action. The research was largely observational and focused on its application in treating various diseases.
With the decline of its therapeutic use, research questions shifted towards understanding its mechanism of action at a molecular level and its toxicological profile. For instance, studies began to explore how trivalent antimony compounds like L-antimony potassium tartrate exert their toxic effects, with research pointing to the disruption of thiol proteins by binding to sulfhydryl groups. inchem.org
In the late 20th and early 21st centuries, L-antimony potassium tartrate found a new role as a tool in experimental toxicology and pharmacology. The National Toxicology Program (NTP), for example, conducted studies to characterize its toxicological potential in animal models, providing detailed data on its effects following oral and intraperitoneal administration. who.intnih.gov These studies employed rigorous, controlled methodologies to establish dose-response relationships and identify target organs for toxicity. who.intnih.gov
More recent research has even explored the potential for "repurposing" L-antimony potassium tartrate and other antimony compounds. Some studies have investigated its effects on cancer cells, noting its ability to induce apoptosis (programmed cell death) in certain tumor cell lines. researchgate.netresearchgate.net This line of inquiry utilizes modern molecular biology techniques to investigate its effects on cellular pathways, such as the inhibition of receptor tyrosine kinases and the production of reactive oxygen species. researchgate.net The focus has thus shifted from its use as a primary drug to its potential as a lead compound or a probe to understand complex biological processes.
The evolution of research on L-antimony potassium tartrate mirrors the broader progress in science and medicine. The initial descriptive and application-focused studies have given way to mechanistic, hypothesis-driven research employing sophisticated analytical and molecular techniques. This journey has transformed our understanding of this historical compound from a crude but potent remedy to a subject of detailed toxicological and pharmacological investigation.
Mechanisms of Action and Biochemical Interactions of L Antimony Potassium Tartrate
Molecular Interactions with Biological Thiols and Sulfhydryl Groups
The reactivity of trivalent antimony with sulfhydryl groups is a cornerstone of its biological activity. This interaction is not only crucial for its therapeutic effects but also contributes to its toxicity profile by disrupting the function of thiol-containing molecules. The mechanism of toxicity for antimony compounds is thought to involve the disruption of thiol proteins by binding to their sulfhydryl groups. inchem.org
L-Antimony potassium tartrate readily interacts with glutathione (B108866) (GSH), a critical intracellular antioxidant and a key player in cellular redox homeostasis. nih.govresearchgate.net This interaction leads to the formation of a stable complex with a stoichiometry of [Sb(GS)3]. nih.govhku.hk The binding exclusively occurs at the deprotonated thiol group of the cysteine residue within the glutathione tripeptide. nih.govhku.hk
Despite its high thermodynamic stability, the [Sb(GS)3] complex is kinetically labile. nih.govhku.hk The rate of exchange between free and antimony-bound glutathione is pH-dependent, with rapid exchange observed at physiological pH. nih.govhku.hk This facile exchange dynamic is believed to be important for the transport and distribution of trivalent antimony within biological systems. nih.govhku.hk The interaction with glutathione can lead to a reduction in the intracellular levels of its reduced form (GSH), potentially through the formation of the PAT-SG complex or by promoting the conversion of GSH to its oxidized form, glutathione disulfide (GSSG). academicjournals.org Studies have shown that exposure to potassium antimonyl tartrate can significantly deplete reduced glutathione levels and lead to transient increases in GSSG. nih.gov This depletion of the cellular thiol pool can render cells more susceptible to oxidative stress. nih.gov
| Parameter | Finding | Citation |
|---|---|---|
| Binding Site | Deprotonated thiol group of the cysteine residue in glutathione. | nih.govhku.hk |
| Complex Stoichiometry | Forms a complex with the stoichiometry [Sb(GS)3]. | nih.govhku.hk |
| Exchange Rate | pH-dependent, with rapid exchange at biological pH (> 440 s-1). | nih.govhku.hk |
| Effect on GSH Levels | Depletes reduced glutathione (GSH) levels. | academicjournals.orgnih.gov |
The affinity of trivalent antimony for sulfhydryl groups extends to thiol-containing enzymes, leading to the inhibition of their catalytic activity. A prime example of this is the inhibition of trypanothione (B104310) reductase (TryR), a key enzyme in the antioxidant defense system of trypanosomatid parasites. mdpi.comnih.gov Trypanothione, a unique thiol found in these parasites, is maintained in its reduced state by TryR. nih.gov Inhibition of this enzyme by trivalent antimony disrupts the parasite's ability to cope with oxidative stress, a critical factor in its survival. mdpi.comnih.gov Antimony is thought to inhibit this enzyme by forming a complex with the cysteine and histidine residues in its catalytic triad. mdpi.com
Beyond its effects on parasites, L-antimony potassium tartrate has been shown to inhibit other thiol-containing enzymes. For instance, it can inhibit phosphofructokinase (PFK), a key regulatory enzyme in the glycolytic pathway. nih.govnih.gov Studies have also demonstrated the inhibition of glutathione peroxidase and pyruvate (B1213749) dehydrogenase in cardiac myocytes following exposure to potassium antimonyl tartrate. nih.gov
Cellular Signaling Pathway Modulation
In addition to its direct interactions with thiols, L-Antimony potassium tartrate can modulate various cellular signaling pathways, impacting processes such as cell growth, proliferation, and angiogenesis.
Research has identified L-Antimony potassium tartrate as an inhibitor of several receptor tyrosine kinases (RTKs). nih.govresearchgate.net In human umbilical vein endothelial cells (HUVECs), it has been shown to suppress the activation of key RTKs involved in angiogenesis, including vascular endothelial growth factor receptor 2 (VEGFR2), fibroblast growth factor receptors 1 and 2 (FGFR1/2), and others. researchgate.net This inhibition of RTK activity contributes to its anti-angiogenic properties. nih.govresearchgate.net
Downstream of receptor tyrosine kinases, L-Antimony potassium tartrate has been found to specifically block the activation of Src and focal adhesion kinase (FAK). nih.govresearchgate.net These non-receptor tyrosine kinases are crucial components of integrin-mediated cell adhesion and signaling, playing significant roles in cell migration and proliferation. nih.govmanchester.ac.uk By suppressing the phosphorylation of Src and FAK, L-Antimony potassium tartrate can disrupt these fundamental cellular processes. researchgate.net
| Kinase Target | Effect | Cellular Process Affected | Citation |
|---|---|---|---|
| Receptor Tyrosine Kinases (e.g., VEGFR2, FGFR1/2) | Inhibition of activation | Angiogenesis | nih.govresearchgate.net |
| Src Kinase | Inhibition of activation/phosphorylation | Cell adhesion, migration, proliferation | nih.govresearchgate.net |
| Focal Adhesion Kinase (FAK) | Inhibition of activation/phosphorylation | Cell adhesion, migration, proliferation | nih.govresearchgate.net |
In the context of its antiparasitic action, L-Antimony potassium tartrate has been shown to inhibit DNA Topoisomerase I in Leishmania parasites. nih.gov This enzyme is essential for relaxing DNA supercoils during replication and transcription. Its inhibition leads to the accumulation of DNA damage and ultimately cell death, highlighting another critical mechanism of its leishmanicidal activity. nih.gov
Induction of Programmed Cell Death Pathways in Target Organisms
L-Antimony potassium tartrate, also known as potassium antimonyl tartrate, has been shown to trigger programmed cell death, or apoptosis, in various target cells, including parasites and malignant human cell lines. nih.govnih.govnih.gov This process involves a series of distinct biochemical events that ultimately lead to the controlled demise of the cell. Key mechanisms include the fragmentation of DNA within the nucleus and the disruption of mitochondrial function through the generation of reactive oxygen species. nih.govnih.gov
A hallmark of the late stages of apoptosis is the cleavage of nuclear DNA into fragments of nucleosomal units. Studies have demonstrated that potassium antimonyl tartrate, a trivalent antimony [Sb(III)] compound, induces this specific pattern of oligonucleosomal DNA fragmentation. nih.gov In experiments involving Leishmania infantum amastigotes, treatment with potassium antimonyl tartrate led to detectable DNA fragmentation, confirming that the compound's antileishmanial activity is associated with the induction of apoptosis. nih.gov The use of techniques such as in situ TUNEL assays and agarose (B213101) gel electrophoresis has confirmed that the cell death mechanism involves endonuclease activity, which is responsible for the characteristic DNA laddering pattern seen in apoptosis. nih.gov This process highlights a critical pathway through which the compound exerts its cytotoxic effects on the parasite. nih.gov Furthermore, research has indicated that antimony compounds can inhibit the repair of DNA double-strand breaks, further contributing to their cellular toxicity. nih.gov
The induction of apoptosis by L-antimony potassium tartrate is closely linked to the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. nih.govnih.gov Treatment with the compound has been shown to enhance the cellular production of ROS in various cell lines, including human myeloid and lymphoid leukemia cells. nih.govnih.gov This increase in oxidative stress is a critical trigger for the apoptotic cascade.
The generation of ROS leads to a loss of mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. nih.govnih.gov This disruption of mitochondrial redox homeostasis is a central mechanism of antimony-induced cytotoxicity. researchgate.net The process is modulated by the cell's redox status; the pro-oxidant buthionine sulfoximine, which inhibits glutathione synthesis, potentiates the apoptotic effects of the compound. nih.gov Conversely, the antioxidant N-acetylcysteine can abolish the induced apoptosis, confirming the pivotal role of ROS in the mechanism of toxicity. nih.govnih.gov This evidence suggests that mitochondria are a major source of the ROS production that drives the apoptotic process initiated by L-antimony potassium tartrate. researchgate.net
Interactions with Key Biomolecules
The biological activity and transport of compounds in the body are often dictated by their interactions with key biomolecules. Serum albumins, being the most abundant proteins in the circulatory system, play a crucial role in the transportation and distribution of many substances. researchgate.net
L-Antimony potassium tartrate has been shown to interact with serum albumins, which can influence its bioavailability and toxicity. nih.gov Studies using bovine serum albumin (BSA), a model protein structurally similar to human serum albumin (HSA), have elucidated the nature of this interaction. researchgate.netnih.gov
Spectroscopic methods, including fluorescence quenching and UV-vis absorption spectra, revealed that antimony potassium tartrate forms a 1:1 complex with BSA. researchgate.netnih.gov This interaction is characterized by a modest binding force. researchgate.net The binding of the compound to BSA also induces conformational changes in the protein, altering its secondary structure. researchgate.netnih.gov These findings indicate a specific, though not exceptionally strong, interaction that facilitates the transport of the antimony compound in a biological system. researchgate.netnih.gov
| Parameter | Finding | Methodology | Reference |
|---|---|---|---|
| Complex Stoichiometry | Forms a 1:1 complex with Bovine Serum Albumin (BSA) | Fluorescence Quenching, UV-vis Absorption Spectra | nih.gov, researchgate.net |
| Binding Force | Characterized as a modest binding force | Fluorescence Quenching | researchgate.net |
| Structural Impact on Protein | Causes changes in the secondary structure of BSA | Spectroscopic Methods | nih.gov, researchgate.net |
Toxicological Research and Pathophysiological Effects of L Antimony Potassium Tartrate
Systemic Toxicity Mechanisms and Cellular Pathways
The systemic toxicity of L-antimony potassium tartrate is rooted in its interactions with fundamental cellular components and pathways. Its ability to enter cells and disrupt critical biomolecules underpins its broad-ranging adverse effects.
A primary mechanism of L-antimony potassium tartrate's toxicity involves the disruption of thiol proteins. nih.gov The trivalent antimony ion has a high affinity for sulfhydryl (-SH) groups present in amino acids like cysteine, which are crucial components of many proteins and enzymes. nih.gov By binding to these groups, antimony can inactivate essential enzymes and disrupt protein structure and function. nih.gov
Research on cultured cardiac myocytes exposed to potassium antimonyl tartrate (PAT) demonstrated significant alterations in both protein and nonprotein thiol homeostasis. researchgate.net The studies observed a depletion of reduced glutathione (B108866) (GSH), a critical cellular antioxidant, and a decrease in protein thiol levels. researchgate.net This disruption of the cellular thiol balance can lead to oxidative stress and interfere with numerous metabolic processes that rely on sulfhydryl-containing enzymes. researchgate.netnih.gov
| Exposure Concentration (PAT) | Exposure Time | Effect on Protein Thiols |
| 50 µM | 4 hours | 15% reduction |
| 100 µM | 4 hours | 40% reduction |
| Data sourced from studies on cultured cardiac myocytes. researchgate.net |
For L-antimony potassium tartrate to exert its intracellular effects, it must first cross the cell membrane. Evidence indicates that trivalent antimony, or antimonite (Sb(III)), enters cells through aquaglyceroporins, a subfamily of aquaporin channels. nih.govnih.gov At physiological pH, Sb(III) exists predominantly in the uncharged, trihydroxylated form, Sb(OH)₃. nih.gov This molecule structurally mimics glycerol, a natural substrate for aquaglyceroporins. nih.gov
This molecular mimicry allows Sb(III) to be transported into the cell through these channels, which are ubiquitous in many cell types across various organisms. nih.gov The expression and function of specific aquaglyceroporins, such as AQP9 in humans, have been implicated in the uptake of metalloids like antimony. researchgate.net This pathway is considered the major route of cellular entry for trivalent antimony, facilitating its access to intracellular targets. nih.govnih.gov
Organ-Specific Pathological Manifestations
Following systemic absorption and cellular uptake, L-antimony potassium tartrate induces distinct pathological effects in several major organ systems.
The gastrointestinal tract is significantly affected by the ingestion of L-antimony potassium tartrate. The compound is a potent irritant to mucosal tissues. nih.govajtmh.org This local irritation can lead to the sloughing of the mucosal lining, causing symptoms such as abdominal pain, nausea, severe vomiting, and diarrhea. nih.govajtmh.org
The emetic (vomiting-inducing) effect is a hallmark of its toxicity. nih.gov Research suggests this is a complex reflex action. The compound acts directly on the stomach, inducing afferent emetic impulses that travel to the brain's vomiting center primarily via the vagus nerve, and to a lesser extent, through sympathetic nerves. mdpi.com Studies in mice have also revealed treatment-related lesions in the forestomach following oral administration of the compound. nih.gov
The cardiovascular system is a critical target for antimony toxicity. Clinical and experimental evidence shows that antimonial compounds can induce significant electrophysiological changes in the heart. nih.gov A key finding is the prolongation of the QT interval on an electrocardiogram, which can lead to life-threatening arrhythmias. nih.gov
The underlying mechanism for these alterations is believed to be an increase in cardiac calcium currents. nih.gov This disrupts the normal process of cardiac action potential repolarization. nih.gov At the cellular level, studies on cardiac myocytes have shown that L-antimony potassium tartrate exposure leads to cell death, inhibition of key metabolic enzymes like pyruvate (B1213749) dehydrogenase, and a decrease in cellular ATP levels, compromising the energy supply of heart muscle cells. researchgate.net Dose-related increases in antimony concentration have been detected in the heart tissue of exposed animals. nih.gov
The kidneys are susceptible to damage from L-antimony potassium tartrate due to their role in filtering and excreting toxins. Animal studies have demonstrated that chronic exposure can have hazardous effects on both the structure and function of the kidneys. plos.org
Histopathological examinations of renal tissue from exposed rats revealed extensive damage, including:
Glomeruli: Distortion and congestion of the glomerular tuft and obliteration of Bowman's space. plos.org
Proximal Convoluted Tubules: Patchy loss of the brush border, thickening of the basement membrane, and cellular destruction. plos.org
Distal Convoluted Tubules: Cellular swelling, destruction, and the presence of tissue debris in the lumina. plos.org
These structural changes are accompanied by significant renal dysfunction. Key indicators of kidney function are adversely affected, as shown in the table below. plos.org
| Parameter | Observation in Antimony-Exposed Rats | Implication |
| Blood Urea | Significant Increase | Impaired renal filtration |
| Serum Creatinine | Significant Increase | Reduced glomerular filtration rate |
| Serum Sodium | Significant Increase | Disruption of tubular reabsorption |
| Serum Potassium | Significant Increase | Impaired tubular secretion |
| Data sourced from studies in growing albino rats. plos.org |
These findings indicate that L-antimony potassium tartrate is a potent nephrotoxin, capable of causing severe and widespread damage to the kidney. nih.govplos.orgnih.gov
Respiratory System Effects and Pulmonary Pathology
While specific studies on the respiratory effects following oral ingestion of L-Antimony potassium tartrate are not extensively detailed in the available research, inhalation studies of antimony compounds in general provide insight into potential pulmonary pathology. Dusts and fumes of antimony are known irritants to the respiratory tract and mucous membranes. inchem.org
Occupational exposure to various antimony compounds has been linked to a range of respiratory symptoms, including:
Conjunctivitis
Rhinitis
Laryngitis
Pharyngitis
Tracheitis
Bronchitis inchem.org
In some cases, radiological evidence of pneumonitis has been observed, which tends to resolve after cessation of exposure. inchem.org Chronic occupational exposure to antimony dust, primarily antimony trioxide, can lead to a condition known as "antimony pneumoconiosis," characterized by cough, wheezing, and specific radiological findings like diffuse, punctate opacities in the lungs. inchem.org Animal studies involving inhalation of other trivalent antimony compounds, such as antimony trioxide and antimony trisulfide, have confirmed the respiratory tract as a primary target of toxicity. cdc.govcdc.gov However, oral exposure studies in animals with L-Antimony potassium tartrate did not show histological alterations in the respiratory tract. nih.gov
Dermal Reactions and Dermatological Manifestations
L-Antimony potassium tartrate is a known skin irritant. inchem.orgnoaa.gov Dermatological reactions can occur from both direct contact and systemic administration.
Chronic occupational exposure to antimony compounds can lead to a characteristic skin condition known as "antimony spots." These are described as papules and pustules that form around sweat and sebaceous glands, often accompanied by eczema and lichenification. The lesions typically appear on the arms, legs, and in flexures, and are more common in warmer conditions, likely due to antimony dissolving in sweat. inchem.org
Severe systemic reactions have also been documented. In one notable case, a 48-year-old woman being treated for schistosomiasis japonica with L-Antimony potassium tartrate developed a severe, generalized erythematous maculopapular eruption after 14 injections. mednexus.org This condition progressed to a severe exfoliative dermatitis, with the eruption becoming confluent, purpuric, ulcerative, and exudative, accompanied by high fever, edema, and jaundice. mednexus.org
Table 1: Dermatological Manifestations of L-Antimony Potassium Tartrate
| Manifestation | Description | Type of Exposure | Source |
|---|---|---|---|
| Antimony Spots | Papules and pustules around sweat and sebaceous glands, sometimes with eczema. | Chronic, Occupational | inchem.org |
| Exfoliative Dermatitis | Severe, generalized eruption, becoming confluent, purpuric, ulcerative, and exudative. | Systemic (Injection) | mednexus.org |
| Skin Irritation | General irritation upon contact. | Topical | inchem.orgnoaa.gov |
Hematological Alterations and Blood Component Interactions
Research has demonstrated that L-Antimony potassium tartrate interacts with and alters blood components. Studies in rats and ex vivo experiments with human blood have highlighted several hematological effects.
L-Antimony potassium tartrate also significantly affects glutathione (GSH), a critical antioxidant in the body. An ex vivo study on human blood demonstrated that the compound lowered the levels of GSH in both plasma and the cytosolic fraction of blood cells. researchgate.netacademicjournals.org This reduction was dependent on the concentration of L-Antimony potassium tartrate and the incubation time, suggesting that the compound may induce oxidative stress by depleting this key antioxidant. researchgate.netacademicjournals.org Furthermore, trivalent antimony from L-Antimony potassium tartrate was found to be a potent inhibitor of glutathione-S-transferases (GST) in human erythrocytes, which could compromise the red blood cells' ability to detoxify certain xenobiotics. researchgate.netnih.gov
Table 2: Summary of Hematological Effects of L-Antimony Potassium Tartrate
| Effect | Finding | Species/Model | Source |
|---|---|---|---|
| Red Blood Cell Count | Decreased | Male Rats | nih.gov |
| Platelet Count | Decreased | Male Rats | nih.gov |
| Enzyme Inhibition | Inhibits phosphofructokinase (PFK) in erythrocytes. | Rat Erythrocytes (in vitro) | nih.gov |
| Enzyme Inhibition | Inhibits glutathione-S-transferases (GST). | Human Erythrocytes (in vitro) | researchgate.netnih.gov |
| Antioxidant Depletion | Lowers glutathione (GSH) levels in plasma and cytosolic fractions. | Human Blood (ex vivo) | researchgate.netacademicjournals.org |
Neurological Manifestations (as observed with other antimonials)
While specific neurological studies on L-Antimony potassium tartrate are limited, research on other antimony compounds, particularly pentavalent antimonials like sodium stibogluconate (B12781985) and meglumine (B1676163) antimoniate, has documented neurological effects. These findings provide a basis for understanding the potential neurotoxicity of antimony.
Reported neurological manifestations associated with pentavalent antimonial treatment include:
Cerebellar ataxia
Reversible peripheral neuropathy
Vestibulocochlear toxicity, with symptoms such as tinnitus, increased auditory threshold, and dizziness.
Tremors, extrapyramidal symptoms, and generalized tonic-clonic seizures have also been documented in association with antimonial therapy. Prolonged or repeated exposure to antimony compounds has been linked to symptoms like irritability, dizziness, and muscular and neurological pain. noaa.gov
Comparative Toxicity Studies with Other Antimony Compounds
The toxicity of antimony is highly dependent on its oxidation state (valence) and the solubility of the specific compound. food.gov.uk L-Antimony potassium tartrate is a trivalent (Sb³⁺) compound, which is generally considered to be more toxic than pentavalent (Sb⁵⁺) forms. food.gov.uksigmaaldrich.com
The higher toxicity of trivalent compounds is partly attributed to their slower excretion from the body. sigmaaldrich.com Furthermore, the high water solubility of L-Antimony potassium tartrate enhances its bioavailability compared to less soluble compounds like antimony trioxide, which likely contributes to its greater toxicity. cdc.govfood.gov.uk For instance, while a high dose of the slightly soluble antimony trioxide produced no testicular toxicity in rodents, the highly soluble L-Antimony potassium tartrate is noted to be the most toxic of the trivalent antimony compounds. inchem.orgnih.gov This increased absorption and bioavailability mean that more adverse effects are observed with trivalent compounds like L-Antimony potassium tartrate compared to pentavalent antimonials. cdc.govcdc.gov
Table 3: Comparative Properties of Antimony Compounds
| Compound | Valence State | Water Solubility | Relative Bioavailability/Toxicity | Source |
|---|---|---|---|---|
| L-Antimony potassium tartrate | Trivalent (Sb³⁺) | High | Higher | inchem.orgcdc.govfood.gov.uk |
| Antimony trioxide | Trivalent (Sb³⁺) | Very Slight | Lower | food.gov.uknih.gov |
| Sodium stibogluconate | Pentavalent (Sb⁵⁺) | High | Lower than trivalent forms | researchgate.netnih.gov |
Research on Chelating Agents for Antimony Poisoning
Chelation therapy is the primary medical intervention for reducing the toxicity of heavy metals by forming a complex that can be more easily excreted from the body. nih.gov Research into chelating agents for antimony poisoning has identified several promising compounds, primarily based on animal studies.
The main chelating agents investigated for antimony poisoning include:
Dimercaprol (B125519) (BAL): A traditional chelating agent, though its use is often limited by side effects. nih.govaustinpublishinggroup.com
Succimer (meso-2,3-dimercaptosuccinic acid or DMSA): An analogue of dimercaprol that can be administered orally and is generally less toxic. nih.govaustinpublishinggroup.com
Unithiol (2,3-dimercapto-propane-sulfonate or DMPS): Another water-soluble analogue of dimercaprol. researchgate.net
In animal studies, dimercaprol, DMSA, and DMPS have all been shown to be effective in managing antimony toxicity. inchem.org Limited animal studies suggest that DMSA may be a more effective chelator for antimony than DMPS. inchem.org While these agents are considered promising, there is a scarcity of human data on their efficacy in treating antimony poisoning, and their use should be guided by specialist medical advice. inchem.org
Antiparasitic Research and Drug Resistance Mechanisms
Historical Efficacy Against Protozoan and Helminthic Infections
The introduction of trivalent antimonials, including L-antimony potassium tartrate, into clinical practice was a pivotal moment in tropical medicine, offering the first real hope for curing several widespread parasitic diseases.
Following its discovery in 1918 as a potential cure for schistosomiasis, L-antimony potassium tartrate and other antimonials became the standard treatment for this helminthic infection for several decades nih.gov. Early therapeutic regimens involved intravenous injections of the compound. While it was considered a breakthrough, the treatment was fraught with difficulties due to the drug's toxicity nih.govresearchgate.net.
Research from that era reported varying degrees of success. Some studies indicated that with a full course of treatment, a significant number of patients could be cured mednexus.org. For instance, a related compound, sodium antimony tartrate, was reported to achieve an 82% cure rate in one study on urinary schistosomiasis when administered intravenously over several weeks. Despite these successes, the severe side effects and the long duration of treatment limited its widespread applicability and effectiveness in mass treatment campaigns researchgate.netdovepress.com. The development of praziquantel (B144689) in the 1970s, a much safer and orally administered drug, eventually led to the discontinuation of antimony-based treatments for schistosomiasis nih.gov.
| Parameter | Finding | Reference Compound | Key Observation |
|---|---|---|---|
| Cure Rate | 82% | Sodium Antimony Tartrate | Demonstrated high efficacy in a clinical setting for urinary schistosomiasis, though toxicity was a major concern. |
| Historical Use | Standard treatment post-1918 | L-Antimony potassium tartrate | Was the primary therapeutic agent for decades despite severe side effects. |
The use of L-antimony potassium tartrate for leishmaniasis began in 1913 nih.gov. It was one of the first treatments for both cutaneous and visceral leishmaniasis (kala-azar) nih.govnih.gov. For a disease that was almost invariably fatal, tartar emetic was a crucial intervention. However, its efficacy was often inconsistent, and the treatment was highly toxic nih.gov.
Reports from the early 20th century described the treatment as being an improvement over no treatment at all but also highlighted issues of clinical resistance and relapses nih.gov. The severe side effects, such as intense coughing, chest pain, and depression, made patient compliance difficult nih.gov. These challenges spurred the search for better alternatives, leading to the development of pentavalent antimonials like sodium stibogluconate (B12781985) in the mid-20th century, which offered a better safety profile and eventually replaced the use of L-antimony potassium tartrate taylorandfrancis.com.
| Parameter | Year of Introduction | Disease Forms Treated | Key Observation |
|---|---|---|---|
| Initial Use | 1913 | Cutaneous and Visceral Leishmaniasis | Offered first chemical treatment option for a fatal disease. |
| Efficacy | Suboptimal | Visceral Leishmaniasis | Considered better than no treatment but plagued by relapses and resistance. nih.gov |
| Replacement | Mid-20th Century | All forms of Leishmaniasis | Phased out in favor of less toxic pentavalent antimonials. taylorandfrancis.com |
The antiparasitic properties of antimony were first systematically tested against trypanosomes. In 1905, Plimmer and Thompson demonstrated the activity of sodium and potassium tartrate against these protozoan parasites, which led to their use in treating human African trypanosomiasis (sleeping sickness) nih.govup.ac.za. L-antimony potassium tartrate was subsequently used in the field, particularly for treating trypanosomiasis in domestic animals up.ac.za.
Mechanisms of Parasite Resistance to Antimonials
The widespread use of antimonial compounds inevitably led to the selection of resistant parasite populations. Research into the molecular basis of this resistance has revealed sophisticated defense mechanisms employed by parasites like Leishmania. The active form of the drug is trivalent antimony (SbIII), and resistance mechanisms are primarily aimed at reducing its intracellular concentration and detoxifying its effects.
A primary mechanism of resistance involves the active removal of the drug from the parasite's cell, a process mediated by ATP-binding cassette (ABC) transporters. These proteins act as pumps that expel the drug, often after it has been conjugated to intracellular thiols cambridge.orgnih.govnih.govdntb.gov.uabioinformation.net.
Several ABC transporters have been implicated in antimony resistance in Leishmania:
Multidrug-Resistant Protein A (MRPA or ABCC3): This transporter is located on intracellular vesicles. It is believed to sequester antimony-thiol conjugates within these vesicles, preventing the drug from reaching its cellular targets. Overexpression of the gene encoding MRPA has been observed in antimony-resistant lab strains and clinical isolates, with expression levels increasing from 1.5 to over 25-fold in resistant parasites cambridge.orgcambridge.org.
P-glycoproteins (P-gp): These are another class of ABC transporters found on the parasite's cell surface. They are thought to be involved in the direct efflux of the drug from the cell nih.gov. Studies have shown that infection with antimony-resistant Leishmania donovani can even induce the upregulation of P-gp in the host macrophage, further reducing the drug's efficacy nih.govdntb.gov.ua.
ABCI4: This recently identified ABC half-transporter has been shown to be localized to both the mitochondria and the plasma membrane of Leishmania. Its overexpression confers resistance to antimonials by increasing the efflux of the drug nih.gov.
| Transporter | Family | Localization | Mechanism of Action | Observed Fold Increase in Expression (Resistant vs. Sensitive) |
|---|---|---|---|---|
| MRPA (ABCC3) | ABC Transporter | Intracellular Vesicles | Sequesters Sb-thiol conjugates away from cellular targets. | 1.5 to 25.2-fold cambridge.orgcambridge.org |
| P-glycoprotein (P-gp) | ABC Transporter | Plasma Membrane | Directly pumps the drug out of the parasite cell. | Upregulated in host cells upon infection with resistant parasites. nih.govdntb.gov.ua |
| ABCI4 | ABC Transporter | Mitochondria & Plasma Membrane | Contributes to drug efflux, conferring resistance to Sb(III). nih.gov | Overexpression leads to resistance. nih.gov |
Trivalent antimony exerts its toxic effect in part by binding to sulfhydryl groups of essential proteins and by disrupting the parasite's redox balance. Consequently, alterations in thiol metabolism are a key feature of antimony resistance cambridge.orgfrontiersin.org. Leishmania parasites have a unique thiol system based on trypanothione (B104310) (T(SH)₂), which is a conjugate of two glutathione (B108866) molecules and one spermidine molecule.
Mechanisms involving thiol metabolism include:
Increased Intracellular Thiol Levels: Resistant parasites consistently show elevated levels of intracellular thiols, such as glutathione (GSH) and trypanothione cambridge.orgfrontiersin.org. This increase can range from a 1.24-fold to a 30-fold rise in total thiol content in resistant isolates compared to sensitive ones frontiersin.orgresearchgate.net. The excess thiols can chelate with intracellular Sb(III), forming a complex that is then sequestered or expelled by ABC transporters cambridge.orgplos.org.
Upregulation of Thiol Biosynthetic Enzymes: The increased production of thiols is often linked to the overexpression of key enzymes in their synthesis pathway. This includes ornithine decarboxylase (ODC), which is involved in spermidine synthesis, and gamma-glutamylcysteine synthetase (γ-GCS), a rate-limiting enzyme in glutathione synthesis frontiersin.org. Studies have documented a 3.8 to 6.1-fold overexpression of these genes in resistant Leishmania isolates frontiersin.org.
Enhanced Redox Homeostasis: By maintaining a higher pool of reduced thiols, resistant parasites are better equipped to handle the oxidative stress induced by antimonial drugs, thus preserving their cellular functions and viability researchgate.net.
| Molecule/Enzyme | Role in Resistance | Quantitative Change in Resistant Isolates |
|---|---|---|
| Intracellular Thiols (Total) | Chelates with Sb(III) for detoxification and efflux. | 1.24 to 30-fold increase. frontiersin.orgresearchgate.net |
| Ornithine Decarboxylase (ODC) | Enzyme in the synthesis of spermidine (a precursor of Trypanothione). | 3.8 to 6.1-fold increase in gene expression. frontiersin.org |
| Gamma-glutamylcysteine synthetase (γ-GCS) | Rate-limiting enzyme in glutathione synthesis. | 3.8 to 6.1-fold increase in gene expression. frontiersin.org |
| Trypanothione (T(SH)₂) | Primary low molecular weight thiol in Leishmania. | Levels are consistently elevated. cambridge.org |
Gene Expression and Proteomic Alterations in Resistant Strains
Parasites have developed sophisticated mechanisms to counteract the cytotoxic effects of L-antimony potassium tartrate. These adaptations often involve significant changes at the genomic and proteomic levels, leading to reduced drug accumulation or enhanced detoxification.
In protozoan parasites like Leishmania, resistance to trivalent antimony (SbIII) is a complex multifactorial phenomenon. nih.gov Studies on in vitro-selected antimony-resistant Leishmania species have revealed a variety of genetic and proteomic alterations. A key mechanism involves the modulation of drug transporters. For instance, the overexpression of the ATP-binding cassette (ABC) transporter, multidrug resistance-associated protein A (MRPA), is a frequent finding in antimony-resistant Leishmania. This protein is involved in the sequestration of antimony-thiol conjugates into intracellular organelles, effectively reducing the concentration of the active drug at its target sites. nih.gov
Furthermore, alterations in the parasite's thiol metabolism are critical for antimony resistance. Increased levels of trypanothione, the main thiol in Leishmania, contribute to the detoxification of the drug. nih.gov Gene expression profiling of antimony-resistant Leishmania amazonensis has shown the overexpression of several genes related to thiol metabolism. nih.gov
Genomic plasticity also plays a significant role in the development of resistance. This includes the amplification of specific genes, such as MRPA, and even changes in chromosome copy number, a phenomenon known as aneuploidy.
While extensive research has been conducted on Leishmania, there is a notable lack of specific proteomic studies on L-antimony potassium tartrate-resistant Schistosoma species. Most proteomic research on Schistosoma has focused on different life cycle stages, host-parasite interactions, or resistance to other drugs like praziquantel. mdpi.comjsczz.cnfrontiersin.orgfrontiersin.orgplos.orgnih.govnih.govresearchgate.netscienceopen.com
**Table 1: Gene Expression and Proteomic Alterations in Antimony-Resistant *Leishmania***
| Gene/Protein | Function | Alteration in Resistant Strains | Consequence |
| MRPA (ABC Transporter) | Sequestration of antimony-thiol conjugates | Overexpression/Gene amplification | Reduced intracellular drug concentration |
| Genes in Thiol Metabolism | Synthesis of trypanothione | Overexpression | Enhanced drug detoxification |
| Various Genes | - | Aneuploidy (changes in chromosome number) | Altered gene dosage contributing to resistance |
Synergistic Anthelmintic and Antiprotozoal Strategies
The emergence of drug resistance necessitates the exploration of novel therapeutic approaches, including combination therapies. Synergistic strategies aim to enhance the efficacy of existing drugs, reduce treatment duration, and potentially overcome resistance mechanisms.
In the context of antiprotozoal therapy, particularly for leishmaniasis, combination treatments involving antimonials have shown promise. The rationale behind using drug combinations is to target different metabolic pathways of the parasite simultaneously, thereby increasing the therapeutic effect and reducing the likelihood of resistance development. mdpi.com
Clinical observations and in vitro studies have suggested that combining antimonials with other antileishmanial drugs can be beneficial. For instance, combination therapies of pentavalent antimonials (which are metabolized to the active trivalent form) with drugs like miltefosine or amphotericin B have been explored for visceral leishmaniasis. mdpi.comnih.govmedicaljournals.se These combinations can potentially shorten treatment courses and improve cure rates, especially in regions with antimony resistance. mdpi.comnih.gov A preliminary report on the treatment of post-kala-azar dermal leishmaniasis (PKDL) demonstrated that a combination of amphotericin B and miltefosine was more effective than amphotericin B alone. medicaljournals.se
While the focus of combination therapy has largely been on pentavalent antimonials, the principles can be extrapolated to trivalent compounds like L-antimony potassium tartrate, as they share a similar active metabolite. The synergistic effect of such combinations often stems from the different mechanisms of action of the partner drugs. For example, while antimonials disrupt the parasite's redox balance, amphotericin B targets the ergosterol in the parasite's cell membrane, creating pores and leading to cell death. nih.govmdpi.com
Specific research on synergistic anthelmintic strategies involving L-antimony potassium tartrate for schistosomiasis is limited in recent literature. Historically, it was a primary treatment, but has been largely replaced by praziquantel. mdpi.comnih.gov However, the concept of combination therapy remains relevant in the face of potential praziquantel resistance. plos.org Studies have explored the synergistic effects of praziquantel with other compounds, highlighting the potential for combination approaches in schistosomiasis treatment. plos.orgnih.gov
Table 2: Examples of Synergistic Antiprotozoal Strategies Involving Antimonials
| Drug Combination | Target Disease | Observed/Potential Synergistic Effect |
| Antimonials + Miltefosine | Leishmaniasis | Enhanced efficacy, reduced treatment duration. mdpi.comnih.govmedicaljournals.se |
| Antimonials + Amphotericin B | Leishmaniasis | Improved cure rates, potential to overcome resistance. nih.govnih.govmdpi.com |
Emerging Research and Repurposed Applications of L Antimony Potassium Tartrate
Oncology Research
Recent studies have repurposed L-antimony potassium tartrate, also known as potassium antimonyl tartrate (PAT), as a potential anticancer agent, focusing on its ability to inhibit tumor growth by disrupting blood vessel formation and inducing programmed cell death.
Anti-Angiogenic Activity in Tumor Models
L-antimony potassium tartrate has been identified as a novel agent that can block angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth. nih.gov In laboratory settings, PAT has been shown to inhibit key processes in human umbilical vein endothelial cells (HUVECs), which are crucial for angiogenesis. Research demonstrated that PAT exhibits a dose-dependent inhibition of HUVEC proliferation, migration, and the formation of tube-like structures. nih.gov Furthermore, it was found to abolish angiogenesis induced by vascular endothelial cell growth factor (VEGF) in Matrigel plug assays.
In vivo studies using non-small-cell lung cancer (NSCLC) xenograft mouse models showed that PAT significantly reduced both tumor volume and weight. nih.gov A notable loss of vascularization was observed in the tumors of treated models, confirming the compound's anti-angiogenic properties in a living organism. nih.gov Mechanistically, PAT appears to exert its effects by inhibiting the activity of several receptor tyrosine kinases and blocking the activation of downstream signaling molecules like Src and focal adhesion kinase (FAK) in endothelial cells. nih.gov
| Model System | Observed Effect | Mechanism of Action |
|---|---|---|
| Human Umbilical Vein Endothelial Cells (HUVECs) | Dose-dependent inhibition of proliferation, migration, and tube formation. nih.gov | Inhibition of receptor tyrosine kinase activity; blockage of downstream Src and focal adhesion kinase (FAK) activation. nih.gov |
| Non-Small-Cell Lung Cancer (NSCLC) Xenograft Mouse Models | Significant decrease in tumor volume and weight; remarkable loss of vascularization in tumors. nih.gov |
Synergistic Effects with Chemotherapeutic Agents
Beyond its standalone anti-angiogenic effects, L-antimony potassium tartrate has shown potential in combination cancer therapy. In studies involving in vivo tumor xenograft mouse models of non-small-cell lung cancer, PAT was found to augment the antitumor efficacy of cisplatin, a conventional chemotherapeutic agent. nih.gov This synergistic effect suggests that L-antimony potassium tartrate could be used to enhance the effectiveness of existing cancer treatments.
Investigation of Tumor Cell Apoptosis Induction
A significant area of oncology research is the ability of L-antimony potassium tartrate to induce apoptosis, or programmed cell death, in various cancer cell lines.
Lymphoid Malignancies : PAT has been shown to inhibit the growth of several lymphoid cell lines, including those derived from acute lymphoid leukaemias (Jurkat, Molt-4, Nalm-6) and lymphomas (Daudi, Raji, Rec1). nih.gov In Daudi and Jurkat cells, this toxicity was linked to the induction of apoptosis through a process dependent on caspase activity and associated with the loss of mitochondrial potential and increased production of reactive oxygen species (ROS). nih.gov The apoptotic effect was enhanced by the pro-oxidant buthionine sulphoximine and blocked by the antioxidant N-acetylcysteine, highlighting the role of cellular redox status. nih.gov
Myeloid Leukemia : In human myeloid leukemia cell lines (HL60, K562, KG1a, and U937), PAT also inhibited cell growth. nih.gov It was shown to induce apoptosis in HL60 cells, a process similarly associated with loss of mitochondrial potential and the production of reactive oxygen species. nih.gov However, unlike in lymphoid cells, this apoptotic process in HL60 cells was not blocked by pan-caspase inhibitors, suggesting a caspase-independent pathway. nih.gov
Hepatoma : Research on the human hepatoma cell line BEL-7402 demonstrated that PAT induces apoptosis in a dose- and time-dependent manner. researchgate.net The characteristic morphological changes of apoptosis, such as nuclear chromatin condensation, cell shrinkage, and the formation of apoptotic bodies, were observed through microscopy, flow cytometry, and TUNEL staining. researchgate.net
| Cancer Type | Cell Lines | Key Findings |
|---|---|---|
| Lymphoid Leukemia/Lymphoma | Jurkat, Molt-4, Nalm-6, Daudi, Raji, Rec1 | Induces caspase-dependent apoptosis; involves reactive oxygen species (ROS) and loss of mitochondrial potential. nih.gov |
| Acute Myeloid Leukemia (AML) | HL60, K562, KG1a, U937 | Induces caspase-independent apoptosis in HL60 cells; associated with ROS production. nih.gov |
| Hepatoma | BEL-7402 | Induces dose- and time-dependent apoptosis, confirmed by morphological and flow cytometry analysis. researchgate.net |
Catalytic Applications in Chemical Analysis
In the field of analytical chemistry, L-antimony potassium tartrate serves a critical catalytic role in the widely used "molybdenum blue" method for the colorimetric determination of phosphate (B84403). upm.edu.mynih.gov This method is based on the reaction of phosphate ions with a molybdate reagent in an acidic medium to form a phosphomolybdate complex, which is then reduced to a stable, intensely colored blue complex that can be measured spectrophotometrically. nih.gov
The inclusion of L-antimony potassium tartrate in the reagent mixture is crucial as it acts as a catalyst, significantly speeding up the formation of the colored phosphomolybdenum blue complex at room temperature. upm.edu.mygoogle.com This catalytic action allows for rapid and accurate analysis without the need for heating, which can be problematic as it risks hydrolyzing organic phosphate compounds and interfering with the results. upm.edu.my
Exploration in Materials Science as a Precursor for Antimony Oxides
L-antimony potassium tartrate is also being explored in materials science as a versatile single-source precursor for the synthesis of various antimony oxides. researchgate.net Through different preparation techniques, this compound can be used to generate specific oxide materials.
Methods such as thermal decomposition and hydrothermal synthesis are employed to convert L-antimony potassium tartrate into desired oxide products. researchgate.net For example, antimony trioxide (Sb2O3) has been successfully prepared using a hydrothermal method with L-antimony potassium tartrate as the starting material. researchgate.net Additionally, various potassium antimony oxides, which are ternary oxide materials, have been obtained from the thermal decomposition of the precursor. researchgate.net The resulting oxide materials are then characterized using techniques like powder X-ray diffraction (PXRD), thermogravimetric analysis (TG), and scanning electron microscopy (SEM). researchgate.net
| Resulting Oxide Material | Synthesis Method |
|---|---|
| Antimony trioxide (Sb2O3) | Hydrothermal Method researchgate.net |
| Potassium antimony oxides (e.g., KSbO3, KSb3O5) | Thermal Decomposition researchgate.net |
Advanced Analytical and Spectroscopic Methodologies for L Antimony Potassium Tartrate Research
Chromatographic Techniques for Antimony Speciation Analysis in Biological Matrices
The biological activity and toxicity of antimony are intrinsically linked to its chemical form, or speciation. Therefore, analytical methods that can separate and quantify different antimony species in complex biological matrices are essential. Hyphenated chromatographic techniques, which couple the separation power of chromatography with the sensitive detection of mass spectrometry, are the primary tools for this purpose.
High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is a widely used and powerful technique for antimony speciation. nih.govmerckmillipore.com This method allows for the separation of various antimony species, including the inorganic forms Sb(III) and Sb(V), as well as organometallic species. nih.gov For instance, anion-exchange chromatography is frequently employed, where the choice of mobile phase is critical for effective separation and recovery. nih.gov Mobile phases containing chelating agents like EDTA are often used to elute Sb(III) as a stable complex, while ammonium (B1175870) tartrate has been identified as an effective mobile phase component. nih.gov The detection limits for antimony species using HPLC-ICP-MS are typically very low, often in the nanogram per liter (ng/L) range, making it suitable for trace-level analysis in biological fluids and tissues. nih.govsigmaaldrich.com
Another important technique is capillary electrophoresis (CE) coupled with ICP-MS (CE-ICP-MS). This method offers high separation efficiency for ionic species and has been successfully applied to the speciation of antimony in environmental and biological samples. cdnsciencepub.com It can resolve multiple antimony species, including inorganic and methylated forms. cdnsciencepub.com
Despite the power of these techniques, challenges in antimony speciation analysis remain. These include achieving quantitative extraction of antimony species from solid biological materials, ensuring species stability during sample preparation and analysis, and overcoming low chromatographic recovery from analytical columns. spectrumchemical.com
Below is a table summarizing key aspects of chromatographic techniques used for antimony speciation.
| Technique | Coupled Detector | Common Application | Typical Mobile Phase/Electrolyte | Reported Detection Limits |
| High-Performance Liquid Chromatography (HPLC) | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Separation and quantification of Sb(III), Sb(V), and organoantimony species in biological fluids and tissues. nih.govmerckmillipore.comsigmaaldrich.com | EDTA solutions, Ammonium tartrate buffers. nih.govsigmaaldrich.com | As low as 5-20 ng/L. nih.govsigmaaldrich.com |
| Capillary Electrophoresis (CE) | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | High-resolution separation of inorganic and methylated antimony species. cdnsciencepub.com | Phosphate (B84403) buffers (e.g., Na2HPO4/NaH2PO4). cdnsciencepub.com | 0.1-0.7 µg/L. cdnsciencepub.com |
Spectroscopic Characterization of Compound Structure and Interactions
Spectroscopic methods are indispensable for elucidating the molecular structure of L-antimony potassium tartrate and probing its interactions with other molecules, particularly biomolecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Biological Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. However, direct NMR studies specifically detailing the structure of L-antimony potassium tartrate in solution are not widely reported in the literature. The primary challenge lies with the antimony nucleus itself. The two stable isotopes of antimony, ¹²¹Sb and ¹²³Sb, are both quadrupolar, which often leads to broad resonance signals, making high-resolution NMR studies difficult.
Despite these challenges, NMR spectroscopy offers significant potential. ¹H and ¹³C NMR could be used to study the tartrate ligand, providing information about its conformation and binding to the antimony center by observing changes in the chemical shifts of the tartrate protons and carbons upon complexation. Studies on other metal-tartrate complexes, such as those with titanium(IV), have successfully used ¹H and ¹³C NMR to characterize the solution structures and binding modes of the tartrate ligand. researchgate.net
Furthermore, ¹H-NMR-based metabolomics has emerged as a valuable tool to investigate the biochemical effects of antimony compounds on biological systems. mdpi.com This approach analyzes the global metabolic profile of cells or biological fluids, revealing changes in metabolite concentrations in response to antimony exposure. This provides insights into the mechanisms of action and resistance, even without directly observing the drug molecule itself. mdpi.com While direct NMR characterization of L-antimony potassium tartrate in biological systems is complex, these related NMR applications provide critical information regarding its biological context.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Complexation Studies
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for studying non-covalent complexes in the gas phase that exist in solution. researchgate.net It has been instrumental in characterizing antimony-tartrate complexes and their interactions. researchgate.netmdpi.com
Negative-ion mode ESI-MS is particularly useful for the identification of inorganic antimony compounds like potassium antimonyl tartrate. mdpi.com Research has shown that ESI-MS can be used to investigate the solution chemistry and complexation of antimony species. mdpi.com For instance, studies have utilized ESI-MS to explore the chiral recognition capabilities of antimony(III)-tartrate complexes. These experiments revealed that the association of a proton with the antimony-tartrate complex is crucial for its ability to discriminate between enantiomers of amino acids like leucine. researchgate.netnih.gov This enantioselective binding capacity was clearly demonstrated through ESI-MS and tandem mass spectrometry experiments. researchgate.netnih.gov
ESI-MS has also been employed to detect the weak intermolecular associations between the bis(μ-L-, D-tartrato)-diantimonate(III) anion and chiral cobalt complexes, providing a sensitive method for studying chiral recognition between metal complexes. mdpi.comdrugfuture.com
Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for obtaining structural information about molecules by measuring the absorption of infrared radiation by their vibrational modes. The FT-IR spectrum of a metal complex like L-antimony potassium tartrate provides a characteristic fingerprint, with specific absorption bands corresponding to the vibrations of its functional groups.
The vibrational spectra of metal tartrates have been reported, providing a basis for the interpretation of the FT-IR spectrum of L-antimony potassium tartrate. mq.edu.au Key vibrational bands include those associated with:
O-H stretching: From hydroxyl groups and water of hydration.
C-H stretching: From the tartrate backbone.
C=O stretching: From the carboxylate groups. The position of this band is sensitive to coordination with the metal ion.
C-O stretching: From the carboxylate and alcohol groups.
Metal-Oxygen (Sb-O) stretching: Typically found in the lower frequency region of the spectrum.
When L-antimony potassium tartrate is heated, it chars and emits an odor similar to burning sugar, which is consistent with the decomposition of the tartrate ligand. FT-IR analysis can be used to monitor such structural changes upon heating or interaction with other molecules. The technique has been used to confirm the reaction of tartaric acid in dental cements, where it reacts to form calcium tartrate. Similarly, FT-IR can provide evidence for the coordination of the carboxyl and hydroxyl groups of the tartrate moiety to the antimony center in L-antimony potassium tartrate.
UV-Vis Diffuse Reflectance Spectroscopy and Absorption Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. It is particularly useful for studying compounds containing chromophores and for investigating the formation of complexes.
UV-Vis absorption studies have been employed to investigate the binding of antimony potassium tartrate to proteins such as bovine serum albumin (BSA). By monitoring changes in the UV-Vis absorption spectrum of BSA upon the addition of this compound, researchers can infer the formation of a complex between the two molecules. These studies have indicated the formation of a 1:1 complex between this compound and BSA.
Furthermore, UV-Vis spectroscopy, in conjunction with complexing agents like pyrogallol, can be used for the speciation and simultaneous determination of Sb(III) and Sb(V). The different antimony species form colored complexes with the reagent that have distinct absorption spectra, allowing for their quantification.
Diffuse Reflectance Spectroscopy is an accessory technique to UV-Vis that is used for analyzing solid samples, particularly powders. It measures the light that is scattered from a sample surface. This technique could be applied to solid L-antimony potassium tartrate to study its electronic properties in the solid state.
Fluorescence Quenching Spectroscopy for Ligand Binding Studies
Fluorescence spectroscopy is a highly sensitive technique used to study molecular interactions. Fluorescence quenching, in particular, is a powerful method to investigate the binding of a small molecule (a quencher) to a fluorescent molecule, such as a protein.
This technique has been successfully applied to study the interaction between this compound and bovine serum albumin (BSA). BSA has intrinsic fluorescence due to its tryptophan and tyrosine residues. When this compound binds to BSA, it can cause a decrease, or "quenching," of this intrinsic fluorescence.
By systematically measuring the fluorescence intensity of BSA at various concentrations of this compound, one can determine the binding parameters, such as the binding constant (Kₐ) and the number of binding sites (n). The mechanism of quenching (either static or dynamic) can also be elucidated from the temperature dependence of the quenching data. Studies have shown that this compound binds to BSA with a modest binding force, leading to a static quenching mechanism and the formation of a 1:1 complex. These findings are crucial for understanding the pharmacokinetics and distribution of the drug in biological systems.
Crystallographic Studies and Structural Elucidation
The precise three-dimensional arrangement of atoms in L-antimony potassium tartrate has been definitively established through X-ray crystallography studies. wikipedia.org These investigations reveal a complex structure centered on a dimeric anion, bis[μ-[l-(+)-tartrato(4-)]]diantimonate(2-), with the formula [Sb₂(C₄H₂O₆)₂]²⁻. wikipedia.orgdrugfuture.com
The structural elucidation confirms that the antimony is in the +3 oxidation state. This specific coordination environment is crucial to the compound's chemical properties and its function in various applications.
Table 1: Crystallographic Data for L-Antimony Potassium Tartrate Trihydrate Note: Specific unit cell parameters can vary slightly between different crystallographic studies.
| Parameter | Value |
| Chemical Formula | C₈H₄K₂O₁₂Sb₂·3H₂O drugfuture.com |
| Molecular Weight | 667.87 g/mol nih.gov |
| Crystal System | Orthorhombic |
| Symmetry Class | D₂ wikipedia.org |
| Coordination Geometry | Distorted Square Pyramidal (for Sb) wikipedia.org |
| Core Anion | [Sb₂(C₄H₂O₆)₂]²⁻ wikipedia.org |
Quantitative Analytical Techniques
The quantification of L-antimony potassium tartrate and the measurement of antimony in various matrices are critical for purity assessment and research. Methodologies range from classical wet chemistry techniques to highly sensitive instrumental analysis.
Iodimetric Titration for Purity Assessment
A well-established method for determining the purity of L-antimony potassium tartrate is iodimetric titration. scribd.comscribd.com This quantitative technique is based on an oxidation-reduction reaction where the trivalent antimony (Sb³⁺) in the compound is oxidized to pentavalent antimony (Sb⁵⁺) by a standard solution of iodine (I₂). scribd.comscribd.com
The fundamental reaction is: Sb³⁺ + I₂ → Sb⁵⁺ + 2I⁻
The procedure, as often detailed in pharmacopeial monographs, involves dissolving an accurately weighed sample of this compound in water. drugfuture.comscribd.com To prevent the hydrolysis and precipitation of antimony salts, which would interfere with the titration, a complexing agent such as potassium sodium tartrate is added. scribd.com The reaction must be carried out in a mildly alkaline medium (pH 8) to ensure the reaction proceeds to completion and to facilitate a sharp endpoint. scribd.comscribd.com This pH is maintained by adding a buffer, typically sodium borate. scribd.comscribd.com
Starch is used as the indicator. scribd.com As the iodine solution is added, it reacts with the antimony. At the equivalence point, all the Sb³⁺ has been oxidized. The first drop of excess iodine then reacts with the starch to form a distinct and persistent blue or violet-colored complex, signaling the endpoint of the titration. scribd.comscribd.com The purity is calculated based on the volume of the standard iodine solution consumed. drugfuture.com
Table 2: Reagents in Iodimetric Titration of L-Antimony Potassium Tartrate
| Reagent | Function |
| L-Antimony Potassium Tartrate | Analyte containing trivalent antimony (Sb³⁺). scribd.com |
| Potassium Sodium Tartrate | Complexing agent; prevents the precipitation of basic antimony salts. scribd.com |
| Sodium Borate | Buffer; maintains a mildly alkaline pH (≈8) required for the reaction. scribd.comscribd.com |
| Iodine (0.1 N Solution) | Titrant; acts as the oxidizing agent. scribd.comscribd.com |
| Starch Solution | Indicator; forms a persistent blue complex with excess iodine to signal the endpoint. scribd.comscribd.com |
Advanced Methods for Antimony Concentration Measurement in Biological Samples
Measuring trace amounts of antimony in complex biological matrices such as blood, serum, plasma, and tissues requires highly sensitive and specific analytical techniques. nih.govnih.govnih.gov Two of the most prominent advanced methods employed for this purpose are Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS). researchgate.net
Atomic Absorption Spectrometry (AAS): This technique is widely used for determining antimony concentrations at microgram-per-liter (µg/L) levels. nih.gov The method, particularly when using a graphite (B72142) furnace atomizer (GF-AAS), offers high sensitivity. jocpr.com The principle involves atomizing a prepared biological sample at a high temperature. jocpr.com A light beam of a specific wavelength, characteristic of antimony, is passed through the atomized sample. The ground-state antimony atoms absorb this light, and the amount of absorption is directly proportional to the concentration of antimony in the sample. jocpr.com To minimize interference from the complex biological matrix, matrix modifiers are often used. nih.gov Hydride generation (HG) can also be coupled with AAS to improve sensitivity and reduce interferences for antimony analysis. umass.edu
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): ICP-MS is a powerful and high-throughput technique that offers extremely low detection limits, often in the nanogram-per-liter (ng/L) or parts-per-trillion (ppt) range. nih.govpjoes.com This makes it exceptionally suitable for pharmacokinetic studies and trace-level analysis in clinical samples. nih.gov In this method, the sample is introduced into a high-temperature argon plasma, which ionizes the antimony atoms. pjoes.com These ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. pjoes.com The detector counts the ions for the specific isotopes of antimony (e.g., ¹²¹Sb). nih.govtandfonline.com The use of an internal standard, such as indium (¹¹⁵In), is common to correct for matrix effects and instrumental drift, ensuring high accuracy and precision. nih.govtandfonline.com Sample preparation typically involves digestion of the biological material to break down the organic matrix. tandfonline.com
Table 3: Comparison of Advanced Analytical Methods for Antimony in Biological Samples
| Feature | Atomic Absorption Spectrometry (AAS) | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |
| Principle | Measures absorption of light by ground-state atoms. jocpr.com | Measures ions based on mass-to-charge ratio after ionization in plasma. pjoes.com |
| Typical Sensitivity | Parts per billion (µg/L). nih.govanalysis.rs | Parts per trillion (ng/L). mdpi.com |
| Selectivity | High; based on characteristic absorption wavelength. jocpr.com | Very high; based on specific mass-to-charge ratio. nih.gov |
| Throughput | Moderate; generally analyzes one element at a time. | High; capable of multi-element analysis. pjoes.com |
| Common Application | Routine monitoring in blood, serum, and water. nih.govnih.gov | Pharmacokinetic studies, trace element research, clinical analysis. nih.govtandfonline.com |
| Interferences | Spectral and chemical matrix interferences can occur. jocpr.com | Isobaric (same mass) and polyatomic interferences can occur. nih.gov |
Pharmacokinetic and Pharmacodynamic Research of Antimony Compounds, with Focus on L Antimony Potassium Tartrate
Bioavailability and Absorption Dynamics
The bioavailability and absorption of antimony compounds, including L-antimony potassium tartrate, are significantly influenced by the compound's solubility, oxidation state, and the route of exposure. cdc.govfood.gov.uk
Oral absorption of L-antimony potassium tartrate, a trivalent antimony compound, is relatively low. Research estimates that absorption through the gastrointestinal tract is approximately 10%. cdc.govcdc.gov In contrast, other less soluble trivalent compounds, such as antimony trioxide, have an even lower estimated gastrointestinal absorption of about 1%. cdc.govcdc.gov The process is generally considered slow and can be irregular. nih.gov Ingestion of antimony compounds typically leads to poor absorption, which limits the amount of the substance that reaches systemic circulation and tissues. nih.gov
| Antimony Compound | Valence State | Estimated Gastrointestinal Absorption (%) |
|---|---|---|
| L-Antimony Potassium Tartrate | Sb(III) | ~10% |
| Antimony Trioxide | Sb(III) | ~1% |
Inhalational exposure is a primary route for antimony in occupational settings. nih.gov Once inhaled, antimony particles can be cleared from the respiratory tract via two main pathways: mucociliary transport, where particles are moved to the gastrointestinal tract and swallowed, or absorption into the blood. cdc.govnih.gov The clearance rate from the lungs is dependent on the compound's solubility; more soluble compounds are cleared within days, whereas poorly soluble ones may take weeks. cdc.gov
Dermal absorption is also a possible, though less characterized, pathway. Studies suggest that antimony can be absorbed through the skin. cdc.gov Repeated dermal contact in industrial settings has been associated with skin irritation, but the systemic absorption kinetics via this route are not as well-defined as oral or inhalational pathways. inchem.org
Distribution Profiles in Biological Tissues and Cellular Compartments
Once absorbed, antimony is distributed throughout the body. The trivalent form of antimony (Sb(III)), present in L-antimony potassium tartrate, primarily binds to red blood cells. food.gov.uknih.gov In contrast, pentavalent antimony (Sb(V)) is found mainly in the plasma. food.gov.uk
The highest concentrations of antimony are consistently found in the spleen, liver, and bone. cdc.govinchem.org Other tissues that show significant accumulation include the kidneys, thyroid, and lungs. cdc.govnih.gov Animal studies have shown that intravenously administered antimony potassium tartrate results in over 50% of the dose accumulating in the liver, with notable concentrations also found in the thyroid and kidneys. nih.gov The total amount of antimony retained in the body, however, may represent a small fraction of the ingested dose. inchem.org
| Tissue/Organ | Observed Accumulation Level |
|---|---|
| Spleen | High |
| Liver | High |
| Bone | High |
| Kidneys | Moderate |
| Thyroid | Moderate |
| Red Blood Cells (for Sb(III)) | High |
At the cellular level, antimony's entry is mediated by aquaglyceroporin channels. nih.gov Trivalent antimony has a strong affinity for sulfhydryl groups, leading it to bind with thiol proteins. inchem.org
Excretion Pathways and Metabolic Conversions of Antimony Species
The excretion of antimony is highly dependent on its valence state. Trivalent antimony, as found in L-antimony potassium tartrate, is predominantly eliminated through the feces, with a smaller fraction excreted in the urine. cdc.govfood.gov.ukcdc.gov Conversely, pentavalent antimony is primarily cleared via the urine. cdc.goviiab.me
Antimony is not metabolized in the conventional sense but undergoes in-vivo interconversion between its trivalent (Sb(III)) and pentavalent (Sb(V)) oxidation states. food.gov.uknih.gov This conversion affects the compound's distribution and excretion patterns. nih.gov Trivalent antimony can also be excreted in the bile after conjugating with glutathione (B108866). food.gov.ukbmj.com A portion of the antimony excreted in bile undergoes enterohepatic circulation, which can prolong its retention in the body. bmj.com There is no conclusive evidence to suggest that antimony is methylated in mammals. nih.govnih.gov
| Valence State | Primary Excretion Pathway | Secondary Excretion Pathway |
|---|---|---|
| Trivalent Antimony (Sb(III)) | Feces (via biliary excretion) | Urine |
| Pentavalent Antimony (Sb(V)) | Urine | Feces |
Biological Monitoring in Research Settings for Exposure Assessment
Biological monitoring is essential for assessing antimony exposure in both occupational and environmental research settings. nih.gov Antimony levels can be measured in various biological samples, including urine, blood, hair, and feces. cdc.gov
Urinary antimony concentration is considered a reliable indicator of recent exposure. iiab.me Biomonitoring studies provide reference values that help public health officials determine whether individuals or populations have been exposed to higher-than-normal levels of antimony. iiab.me For research and occupational health purposes, urine is often considered the most practical and valid sample for determining internal exposure. nih.gov However, it's important to note that the relationship between environmental levels (e.g., in soil) and biological markers is not always direct, as the rate of transfer from the environment to humans can be low. nih.gov
| Biological Sample | Indication | Notes |
|---|---|---|
| Urine | Recent Exposure | Considered the most practical surrogate for monitoring. nih.gov |
| Blood | Current Systemic Exposure | Reflects circulating levels of antimony. |
| Hair | Past or Chronic Exposure | Can indicate exposure over a longer period. |
| Feces | Unabsorbed and Biliary Excreted Antimony | Primary excretion route for trivalent antimony. |
Synthesis and Structural Elucidation Studies of L Antimony Potassium Tartrate
Synthetic Pathways and Optimization Methodologies
L-Antimony potassium tartrate, also known as potassium antimonyl tartrate, is a coordination compound with a history of varied applications. Its synthesis has evolved from traditional methods to more novel and specialized approaches aimed at improving yield, purity, and sustainability.
Traditional Synthetic Approaches
The most conventional and long-standing method for preparing L-antimony potassium tartrate involves the reaction of potassium hydrogen tartrate (cream of tartar) with antimony trioxide (Sb₂O₃). wikipedia.orgprepchem.comsciencemadness.org This process is typically carried out in an aqueous solution.
The general chemical equation for this reaction is: 2 KOH + Sb₂O₃ + (HOCHCO₂H)₂ → K₂Sb₂(C₄H₂O₆)₂ + 3 H₂O wikipedia.org
A common laboratory procedure consists of mixing potassium hydrogen tartrate and antimony trioxide with water and boiling the mixture for approximately 15 to 30 minutes. prepchem.comsciencemadness.org During this reflux, the reactants dissolve to form a colorless solution. sciencemadness.org The hot solution is then filtered to remove any unreacted starting materials or impurities. prepchem.comsciencemadness.org Upon cooling, L-antimony potassium tartrate crystallizes out of the solution as colorless crystals, which are then collected and dried. prepchem.com The product can be further purified by recrystallization from hot water. prepchem.com
| Reactants | Conditions | Outcome |
| Potassium hydrogen tartrate, Antimony trioxide, Water | Boil/reflux for 15-30 minutes | Formation of a clear solution |
| Hot, clear filtrate | Cool to room temperature | Crystallization of L-antimony potassium tartrate |
Novel Synthesis from Antimony-Bearing Residues
To address the high cost associated with using pure antimony metal or antimony trioxide, methods have been developed to produce L-antimony potassium tartrate from industrial byproducts. googleapis.com One such innovative approach utilizes antimony dross, a residue from lead smelters. googleapis.com
This hydrometallurgical process involves several key steps:
Leaching: The antimony dross is first leached with hydrochloric acid (HCl) at a concentration of 200-350 g/L and a temperature of 70-75°C to produce antimony chloride (SbCl₃). googleapis.com
Hydrolysis: The resulting antimony chloride solution undergoes hydrolysis to form antimony oxychloride (SbOCl). googleapis.com
Precipitation: The antimony oxychloride is further hydrolyzed with an excess of water to precipitate a form of antimony oxide (Sb₄O₆). googleapis.com
Reaction: This precipitated antimony oxide is then reacted with a solution of potassium hydrogen tartrate at approximately 95°C. googleapis.com
Crystallization: Finally, the solution is cooled to 30°C to crystallize the L-antimony potassium tartrate. googleapis.com
This method provides a more economical and environmentally conscious alternative by repurposing industrial waste. googleapis.com
Pharmaceutical-Grade Synthesis Methods and Purity Enhancement
The production of high-purity L-antimony potassium tartrate, suitable for pharmaceutical applications, requires more sophisticated methods to ensure the removal of impurities like arsenic and heavy metals. google.comnbinno.comtradeindia.com Traditional synthesis often requires extensive purification steps, including repeated filtration, impurity removal, and recrystallization, which can be complex and lead to lower yields. google.com
A modern approach to achieving pharmaceutical-grade purity (≥99.5%) involves replacing insoluble antimony trioxide with a freshly prepared antimony acid sol. google.com This method enhances the reaction kinetics and purity of the final product.
The process is as follows:
Sol Preparation: Antimony trioxide is dissolved in concentrated hydrochloric acid to form antimony trichloride. This solution is then hydrolyzed to create a filterable antimony acid sol (meta-antimonic acid). google.com
Liquid-Phase Reaction: The antimony acid sol is dispersed in deionized water and reacted with finely ground potassium hydrogen tartrate crystals. The mixture is heated and stirred for 0.5 to 1 hour. google.com
Concentration and Crystallization: The resulting solution is concentrated under a vacuum at 70-80°C until crystals begin to form. The pH is adjusted to 5-7 with a potassium hydrogen tartrate solution. google.com
Purification: Upon cooling to room temperature, high-purity, white, needle-shaped crystals precipitate. These crystals are washed with absolute ethanol and dried. google.com
This method results in a product with a purity of 99.5%, with arsenic levels below 0.0005% and heavy metals below 0.0005%, meeting pharmacopeia standards. google.com
| Parameter | Specification |
| Purity | 99.5% google.com |
| Appearance | White crystalline powder google.comnbinno.com |
| Arsenic (As) | <0.0005% google.com |
| Heavy Metals | <0.0005% google.com |
Crystallographic and Conformational Analysis
The molecular structure of L-antimony potassium tartrate has been elucidated through X-ray and neutron diffraction techniques. wikipedia.orgsigmaaldrich.com These studies reveal a complex binuclear structure. The core of the compound is an anionic dimer, bis[μ-(+)-tartrato(4-)]diantimonate(2-), with the formula [Sb₂(C₄H₂O₆)₂]²⁻. wikipedia.orgresearchgate.netwikipedia.org
In this structure, two antimony atoms are bridged by two tartrate ligands. researchgate.net The arrangement forms a large ring, with the carbonyl groups of the tartrate molecules pointing outwards. wikipedia.org
Crystallographic data for the trihydrate form of L-antimony potassium tartrate indicates that it crystallizes in the C222₁ space group. sigmaaldrich.com
Table of Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | C222₁ sigmaaldrich.com |
| Unit Cell Dimension (a) | 11.192(2) Å sigmaaldrich.com |
| Unit Cell Dimension (b) | 11.696(3) Å sigmaaldrich.com |
Thermal Decomposition and Formation of Related Antimony Oxides
When subjected to heat, L-antimony potassium tartrate undergoes decomposition. Under fire conditions or when heated to redness, it chars and emits toxic fumes, including carbon oxides, potassium oxides, and antimony oxides. nih.govdrugfuture.compharmacopeia.cn The process gives off an odor similar to burning sugar and leaves behind a blackened, alkaline residue. drugfuture.compharmacopeia.cn
Thermogravimetric (TG) analysis shows that the decomposition process occurs with mass loss in three distinct regions. researchgate.net The thermal decomposition of L-antimony potassium tartrate can be controlled to synthesize various potassium antimony oxides. researchgate.net By calcining the compound at temperatures ranging from 300°C to 800°C, different oxide phases can be obtained. researchgate.net
The products formed vary with the temperature:
300°C: A dense structure begins to form. researchgate.net
500°C to 800°C: The structure continues to change, leading to the formation of various potassium antimony oxides. researchgate.net
The specific potassium antimony oxides that can be synthesized through this thermal decomposition method include KSbO₃, K₀.₅₁Sb₀.₆₇Sb₂O₆.₂₆, and KSb₃O₅. researchgate.net
Table of Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| L-Antimony potassium tartrate | K₂Sb₂(C₄H₂O₆)₂ |
| Potassium hydrogen tartrate | KHC₄H₄O₆ |
| Antimony trioxide | Sb₂O₃ |
| Antimony oxychloride | SbOCl |
| Antimony chloride | SbCl₃ |
| Antimony acid (meta-antimonic acid) | HSbO₃ |
| Potassium oxide | K₂O |
| Carbon oxides | CO, CO₂ |
Future Directions in L Antimony Potassium Tartrate Research
Elucidation of Unresolved Mechanistic Pathways and Target Identification
The precise molecular mechanisms by which L-antimony potassium tartrate exerts its antiparasitic effects are not entirely understood, presenting a critical area for future investigation. It is generally accepted that for pentavalent antimonials [Sb(V)] to become active, they must be reduced to the more toxic trivalent form, Sb(III). nih.gov However, the exact location and mechanisms of this reduction, believed to occur in both the host macrophage and the parasite, are still debated. nih.gov
Current research suggests that the antiparasitic action of antimony is multifactorial. ovid.com In the parasite Leishmania, Sb(III) is known to inhibit key enzymes such as topoisomerase I and trypanothione (B104310) reductase, which ultimately leads to parasite apoptosis. researchgate.net However, a comprehensive understanding of all the molecular targets and pathways affected by the drug is lacking. Future research will likely focus on advanced proteomics and metabolomics to identify a broader range of protein and metabolic pathway interactions. Identifying these targets is crucial for understanding the full spectrum of the drug's activity and for the rational design of new, more effective antimonial compounds. nih.govnews-medical.net The investigation into how Sb(III) induces DNA fragmentation in parasites, a hallmark of apoptosis, without activating certain common enzymatic pathways, points to unique cell death mechanisms that warrant further exploration. nih.gov
Key Research Questions for Mechanistic Pathways:
What are the primary and secondary molecular targets of Sb(III) in various parasites?
What are the specific host and parasite enzymes responsible for the reduction of Sb(V) to Sb(III)?
How does Sb(III) modulate the host immune response in addition to its direct parasiticidal effects?
What is the complete signaling cascade that leads to apoptosis in parasites following antimony exposure?
Strategies for Overcoming Drug Resistance in Parasitic Diseases
The emergence of clinical resistance to antimonial drugs, particularly in the treatment of leishmaniasis in regions like India, is a major public health concern that severely limits treatment options. researchgate.netalliedacademies.org Understanding and overcoming this resistance is a high-priority research area. Resistance in Leishmania is a complex, multifactorial phenomenon. ovid.comnih.gov
Several key mechanisms of resistance have been identified, providing a roadmap for developing counter-strategies. frontiersin.org These mechanisms include:
Reduced Drug Uptake : A primary mechanism involves the decreased accumulation of the active drug inside the parasite. This is often linked to the downregulation or mutation of the aquaglyceroporin 1 (AQP1) channel, which facilitates the entry of Sb(III) into the parasite. researchgate.netfrontiersin.orgfrontiersin.org
Increased Drug Efflux : Overexpression of ATP-binding cassette (ABC) transporters, such as MRPA, leads to the efficient pumping of the drug out of the parasite. researchgate.netfrontiersin.org These transporters can sequester Sb(III)-thiol conjugates into intracellular vesicles or expel them from the cell. nih.gov
Enhanced Drug Detoxification : Increased levels of intracellular thiols, such as trypanothione, can bind to Sb(III), forming complexes that are then sequestered or effluxed by ABC transporters. This detoxification pathway is a significant contributor to the resistance phenotype. nih.govfrontiersin.org
Future strategies to combat resistance will involve a multi-pronged approach. This includes the development of compounds that can reverse resistance, such as inhibitors of ABC transporters. Combination therapies, where antimonials are used alongside other drugs with different mechanisms of action, are also a promising avenue to enhance efficacy and slow the development of resistance. alliedacademies.orgnih.gov Furthermore, monitoring for genetic markers of resistance in clinical isolates will be crucial for guiding treatment decisions and managing the spread of resistant parasite strains. nih.gov
| Mechanism | Description | Key Molecules Involved | Potential Counter-Strategy |
|---|---|---|---|
| Reduced Drug Uptake | Decreased entry of trivalent antimony into the parasite cell. | Aquaglyceroporin 1 (AQP1) | Development of drugs that do not rely on AQP1 for entry. |
| Increased Drug Efflux | Active pumping of the drug out of the parasite. | ABC Transporters (e.g., MRPA/PRP1) | Combination therapy with efflux pump inhibitors. |
| Drug Detoxification | Conversion of the active drug into an inactive, excretable form. | Trypanothione, Glutathione (B108866) | Inhibition of thiol metabolism pathways. |
Development of Novel Therapeutic Applications and Delivery Systems
Beyond its traditional use as an antiparasitic agent, research is uncovering new therapeutic potential for antimony compounds. Studies have explored their activity as antimicrobial, antifungal, antiviral, and even anticancer agents. asm.orgbohrium.comscilit.com For instance, certain organoantimony compounds have demonstrated broad-spectrum bactericidal activity against both Gram-positive and Gram-negative pathogens, often by disrupting the bacterial cell membrane. asm.orgasm.orgnih.gov In oncology, L-antimony potassium tartrate has been shown to inhibit tumor angiogenesis by suppressing the activation of key receptor tyrosine kinases, suggesting a role in cancer therapy. researchgate.net
A significant hurdle in the broader application of antimony compounds is their potential toxicity. inchem.org To address this, the development of novel drug delivery systems is a key area of future research. Nanotechnology offers a promising approach to improve the therapeutic index of antimonials. Loading antimony compounds into nanocarriers, such as liposomes or nanoparticles, can enhance their delivery to target cells (e.g., infected macrophages or tumor cells) while minimizing exposure to healthy tissues, thereby reducing systemic toxicity. nih.govresearchgate.net For example, near-infrared (NIR) light-degradable antimony nanoparticles have been developed for synergistic chemo-photothermal therapy, demonstrating a platform for controlled drug release and reduced long-term toxicity. nih.gov
Advanced Toxicological Profiling and Risk Assessment Methodologies
A comprehensive understanding of the toxicology of L-antimony potassium tartrate is essential for its safe use and for the development of new antimony-based therapies. Future research will employ advanced methodologies for a more detailed toxicological profile. The Agency for Toxic Substances and Disease Registry (ATSDR) provides extensive toxicological profiles for antimony and its compounds, which serve as a foundation for further investigation. cdc.govaiha.orgnih.gov
Modern toxicological studies are moving beyond traditional animal testing to include high-throughput screening, in vitro models, and computational toxicology. These approaches can provide more nuanced insights into the mechanisms of antimony toxicity at the cellular and molecular levels. Risk assessment methodologies are also evolving to better evaluate human health risks from environmental and occupational exposure to antimony. nih.govmdpi.com This includes developing more sophisticated models that consider different exposure pathways and the varying toxicity of different antimony species. frontiersin.orgajcsd.org A key focus is to establish a clearer dose-response relationship for adverse effects, such as cardiotoxicity and respiratory effects, which have been associated with antimony exposure. cdc.govnih.gov
Innovations in Analytical and Bioanalytical Techniques for Antimony Speciation
The biological activity and toxicity of antimony are highly dependent on its oxidation state, with Sb(III) being significantly more toxic than Sb(V). nih.gov Therefore, the ability to accurately measure the different species of antimony in biological and environmental samples is crucial. This process, known as speciation analysis, faces challenges due to the instability of antimony species and the complexity of biological matrices. rsc.orgresearchgate.net
Recent years have seen significant innovations in analytical techniques to address these challenges. Hyphenated techniques, which couple a separation method with a sensitive detection method, are at the forefront of this research. mdpi.com
High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) is a powerful tool for separating and quantifying different antimony species in various samples. researchgate.net
Frontal Chromatography-Inductively Coupled Plasma-Mass Spectrometry (FC-ICP-MS) has emerged as a rapid and highly sensitive method for the speciation of Sb(III) and Sb(V) in water, offering analysis times as short as 150 seconds. nih.govmdpi.com
Hydride Generation (HG) techniques coupled with atomic spectrometry (e.g., HG-MC-ICP-MS) are used for precise isotopic analysis and quantification at ultra-trace levels. mdpi.comrsc.org
Future research will focus on developing even more robust and accessible methods for antimony speciation. This includes improving sample preparation techniques to ensure species stability and achieving higher extraction efficiencies from complex solids. rsc.orgresearchgate.net The development of certified reference materials is also critical for validating new analytical methods and ensuring data quality across different laboratories. researchgate.net
| Technique | Abbreviation | Primary Application in Antimony Research |
|---|---|---|
| High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry | HPLC-ICP-MS | Separation and quantification of Sb(III) and Sb(V) in biological and environmental samples. |
| Frontal Chromatography-Inductively Coupled Plasma-Mass Spectrometry | FC-ICP-MS | Rapid speciation analysis of inorganic antimony in water. |
| Hydride Generation-Multi-Collector-Inductively Coupled Plasma-Mass Spectrometry | HG-MC-ICP-MS | Precise measurement of antimony isotopic composition for tracer studies. |
| Electrothermal Atomic Absorption Spectroscopy | ETAAS | Determination of total antimony in biological fluids. |
Table of Compounds Mentioned
| Compound Name |
|---|
| L-Antimony potassium tartrate |
| Amphotericin B |
| Dimercaprol (B125519) |
| Doxorubicin hydrochloride |
| Fluconazole |
| Glutathione |
| Meglumine (B1676163) antimoniate |
| Melarsoprol |
| Miltefosine |
| Paromomycin |
| Pentamidine |
| Pentostam |
| Pyrantel pamoate |
| Sodium stibogluconate (B12781985) |
| Stibosan |
| Suramin |
| Triostam |
| Trypanothione |
| Ureastibamine |
| Antimony trioxide |
| Antimony pentoxide |
| Antimony trichloride |
| Antimony trisulfide |
| Sodium hexahydroxoantimonate(V) |
Q & A
Q. What are the key physicochemical properties of L-antimony potassium tartrate (L-APT) critical for experimental design?
L-APT is a double salt with the formula K₂Sb₂(C₄H₂O₆)₂·3H₂O (or C₈H₄K₂O₁₂Sb₂ ), molar mass 613.82–667.87 g/mol, and monoclinic crystal structure (a = 0.8250 nm, b = 1.6046 nm, c = 1.7736 nm, β = 96.65°) . It is highly water-soluble (333 g/L at 100°C), with a sweet-metallic taste and slight acidity in solution . These properties necessitate controlled pH and temperature conditions in dissolution studies. For structural characterization, X-ray diffraction (XRD) and infrared (IR) spectroscopy are recommended to confirm crystallinity and ligand coordination .
Q. How is L-APT synthesized, and what are the optimal reaction conditions?
L-APT is synthesized via solid-liquid phase reaction between antimony trioxide (Sb₂O₃) and potassium hydrogen tartrate. Optimal conditions include:
Q. What safety protocols are essential when handling L-APT?
L-APT is classified as a health hazard (NFPA Health Rating: 2) with acute toxicity (e.g., emetic effects). Use fume hoods for powder handling, wear nitrile gloves, and avoid alkaline materials to prevent reactive decomposition . The National Toxicology Program (NTP) recommends dose limits of <50 mg/kg in rodent studies to avoid cardiotoxicity .
Advanced Research Questions
Q. How does L-APT interact with biological systems, and what mechanisms underlie its pharmacological and toxicological effects?
L-APT exhibits cross-resistance with cisplatin and arsenite in human tumor cells, mediated by reduced cellular accumulation (41–52% uptake deficit) linked to efflux transporters . Historically, its trivalent antimony (Sb³⁺) ions inhibit parasitic enzymes (e.g., phosphofructokinase in Leishmania), but its medical use has declined due to cardiotoxicity (prolonged QT interval) and availability of safer alternatives like miltefosine . Recent studies suggest repurposing L-APT for targeted therapies by conjugating with nanocarriers to mitigate systemic toxicity .
Q. What analytical methods are validated for quantifying L-APT in complex matrices?
- Titrimetry : Use 0.002 M potassium bromate in 1 M HCl/0.05 M KBr, with micro-amperometric detection at 0.2 V vs. SCE .
- Spectrophotometry : Tolerate ≤0.1% tartrate interference in Sb³⁺ analysis via molybdate-ascorbic acid complexes (detection limit: 1 µg Sb/mL) .
- XRD : Validate lattice parameters against reference data (e.g., JCPDS 00-024-1012) to distinguish hydrate variants (e.g., sesquihydrate vs. hemihydrate) .
Q. How do structural variations (e.g., hydration state) impact L-APT’s reactivity and stability?
Hydration alters solubility and ligand coordination. For example:
- Sesquihydrate (CAS 28300-74-5) : Enhanced stability in aqueous buffers due to hydrogen-bonded H₂O molecules .
- Hemihydrate (CAS 16039-64-8) : Higher hygroscopicity, requiring desiccant storage to prevent hydrolysis to Sb₂O₃ . Thermogravimetric analysis (TGA) under N₂ atmosphere can quantify hydration loss (3 H₂O at 110–150°C) .
Q. What contradictions exist in historical vs. contemporary data on L-APT’s efficacy and toxicity?
- Historical Use : Early 20th-century studies reported 98.2–98.8% purity in medicinal formulations, yet underestimated cardiotoxicity risks .
- Modern Data : NTP rodent studies (1990–1992) identified dose-dependent nephrotoxicity (tubular necrosis at ≥25 mg/kg) and species-specific variability (mice > rats) . Discrepancies highlight the need for updated OECD guidelines integrating metabolomics to resolve interspecies differences .
Methodological Recommendations
- Synthesis Optimization : Use response surface methodology (RSM) to refine molar ratios and reaction time .
- Toxicity Screening : Combine in vitro cytotoxicity assays (e.g., HepG2 cells) with in vivo electrocardiography (ECG) for cardiotoxicity profiling .
- Structural Analysis : Pair XRD with Raman spectroscopy to detect Sb-O-tartrate vibrational modes (500–600 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
